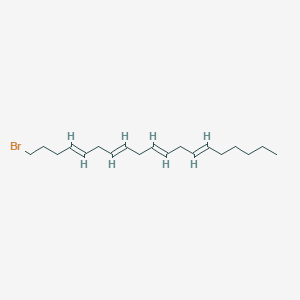

(4E,7E,10E,13E)-1-Bromononadeca-4,7,10,13-tetraene

Description

(4E,7E,10E,13E)-1-Bromononadeca-4,7,10,13-tetraene is a brominated aliphatic polyene characterized by a 19-carbon chain (nonadeca-) with four conjugated double bonds in the E (trans) configuration at positions 4, 7, 10, and 12. The terminal position (C1) is substituted with a bromine atom.

Properties

IUPAC Name |

(4E,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3/b7-6+,10-9+,13-12+,16-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJOMAVHOLGUBD-CGRWFSSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E,7E,10E,13E)-1-Bromononadeca-4,7,10,13-tetraene typically involves the bromination of a precursor compound with a similar carbon chain structure. The reaction conditions often require the use of bromine or a bromine-containing reagent under controlled temperature and solvent conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4E,7E,10E,13E)-1-Bromononadeca-4,7,10,13-tetraene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Addition Reactions: The multiple double bonds in the carbon chain can participate in addition reactions with various reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.

Addition Reactions: Reagents such as hydrogen, halogens, and hydrogen halides are commonly used.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted alkenes, while addition reactions can produce saturated or partially saturated compounds.

Scientific Research Applications

(4E,7E,10E,13E)-1-Bromononadeca-4,7,10,13-tetraene has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4E,7E,10E,13E)-1-Bromononadeca-4,7,10,13-tetraene involves its interaction with molecular targets through its bromine atom and multiple double bonds. These interactions can lead to various biochemical and physiological effects, depending on the specific context and application. The compound’s reactivity allows it to participate in a range of chemical pathways, influencing its behavior and effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

(a) Clupanodonyl Carnitine (CHEBI:134424)

- Structure: A docosahexaenoylcarnitine derivative with six conjugated double bonds (4E,7E,10E,13E,16E,19E) in a 22-carbon chain and a carnitine ester group .

- Key Differences: Chain Length: Nonadeca (C19) vs. docosa (C22). Double Bonds: Four vs. six conjugated double bonds. Substituents: Terminal bromine vs. carnitine (trimethylazaniumyl butanoate) group.

- Implications: The longer chain and additional double bonds in clupanodonyl carnitine enhance lipid solubility and biological activity in metabolic pathways, whereas the brominated polyene’s shorter chain and halogen substitution favor synthetic versatility .

(b) 4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one

- Structure: A brominated aromatic compound with a chromenone core, nitro, and methylamino groups .

- Key Differences: Backbone: Aromatic chromenone vs. aliphatic polyene. Bromine Position: Attached to a phenyl ring vs. terminal aliphatic carbon.

- Implications: The aromatic bromine in the chromenone derivative participates in resonance stabilization and hydrogen bonding, while the aliphatic bromine in the target compound is more reactive in alkylation or elimination reactions .

Physicochemical Properties

| Compound | Molecular Formula | Double Bonds (Position, Configuration) | Key Substituent | Applications |

|---|---|---|---|---|

| (4E,7E,10E,13E)-1-Bromononadecatetraene | C₁₉H₂₉Br | 4,7,10,13 (E) | C1-Bromine | Organic synthesis, optoelectronics |

| Clupanodonyl carnitine (CHEBI:134424) | C₂₉H₄₅NO₄⁺ | 4,7,10,13,16,19 (E) | Carnitine ester | Lipid metabolism |

| 4-(4-Bromophenyl)-chromenone derivative | C₁₉H₂₁BrN₂O₄ | N/A (aromatic system) | C4-Bromophenyl | Pharmaceuticals, crystal engineering |

- Stability: The conjugated tetraene system in the target compound is less stable than clupanodonyl carnitine’s hexaene system due to reduced delocalization. However, bromine’s electron-withdrawing effect may mitigate oxidative degradation.

- Reactivity: The terminal bromine in the target compound facilitates nucleophilic substitution (e.g., Suzuki coupling), whereas clupanodonyl carnitine’s ester group undergoes hydrolysis in metabolic processes .

Biological Activity

(4E,7E,10E,13E)-1-Bromononadeca-4,7,10,13-tetraene is a synthetic compound that belongs to the class of polyunsaturated fatty acids. It has garnered interest in the field of biological research due to its potential roles in various physiological processes and its implications in therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and relevant case studies.

- Molecular Formula : C19H31Br

- Molecular Weight : 339.35 g/mol

- CAS Number : 117567-53-0

The compound is characterized by a long carbon chain with multiple double bonds and a bromine atom, which contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound primarily involves its influence on cellular signaling pathways and membrane fluidity. The presence of bromine in the molecular structure can modify the compound's interaction with lipid membranes and proteins.

Key Mechanisms Include :

- Modulation of Membrane Properties : The compound can alter membrane fluidity and permeability, impacting the function of membrane-bound proteins and receptors.

- Influence on Eicosanoid Production : As a precursor to arachidonic acid metabolism, it may affect the synthesis of eicosanoids involved in inflammatory responses.

- Antioxidant Activity : There is evidence suggesting that polyunsaturated fatty acids can exhibit antioxidant properties that help mitigate oxidative stress in cells.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anti-inflammatory Effects : Studies have shown that compounds derived from polyunsaturated fatty acids can reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens.

- Cell Proliferation Modulation : The compound may influence cell growth and apoptosis through its interaction with specific signaling pathways.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of this compound in a murine model of acute inflammation. The results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment with the compound compared to control groups.

Case Study 2: Antimicrobial Activity

In vitro assays were conducted to assess the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects at concentrations as low as 50 μg/mL.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.